1-Penten-1-sulfonic acid

Catalog No.
S14322079
CAS No.
M.F
C5H10O3S
M. Wt
150.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Penten-1-sulfonic acid

Product Name

1-Penten-1-sulfonic acid

IUPAC Name

(E)-pent-1-ene-1-sulfonic acid

Molecular Formula

C5H10O3S

Molecular Weight

150.20 g/mol

InChI

InChI=1S/C5H10O3S/c1-2-3-4-5-9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8)/b5-4+

InChI Key

YYCQMSUMNUDDID-SNAWJCMRSA-N

Canonical SMILES

CCCC=CS(=O)(=O)O

Isomeric SMILES

CCC/C=C/S(=O)(=O)O

1-Penten-1-sulfonic acid is an organic compound with the molecular formula C5H10O3S\text{C}_5\text{H}_{10}\text{O}_3\text{S} and a molecular weight of approximately 150.20 g/mol. It is characterized by the presence of a sulfonic acid group (-SO₃H) attached to a pentene structure, specifically at the first carbon of the pentene chain. This compound typically appears as a colorless liquid and is soluble in water, making it useful in various chemical applications.

  • Esterification: It can react with alcohols to form esters, particularly under acidic conditions.
  • Nucleophilic Substitution: The sulfonic acid group can act as a leaving group, allowing for nucleophilic substitution reactions.
  • Elimination Reactions: Under certain conditions, 1-penten-1-sulfonic acid can undergo elimination reactions to form alkenes, similar to other alcohols when treated with strong acids .

1-Penten-1-sulfonic acid can be synthesized through several methods:

  • Alkylation of Sulfur Trioxide: This method involves the reaction of sulfur trioxide with 1-pentene under controlled conditions, leading to the formation of the sulfonic acid.
  • Hydration of Alkenes: The hydration of 1-pentene in the presence of sulfuric acid can yield 1-penten-1-sulfonic acid through a series of protonation and nucleophilic attack steps.
  • Oxidation Reactions: Oxidative processes involving sulfur compounds can also lead to the formation of sulfonic acids from alkenes .

1-Penten-1-sulfonic acid has several applications across different fields:

  • Ion-Pair Chromatography: It is utilized as an ion-pairing reagent to enhance the separation of ionic compounds during chromatographic analysis.
  • Chemical Synthesis: The compound serves as a versatile intermediate in organic synthesis, particularly in producing more complex molecules.
  • Surfactants and Detergents: Due to its amphiphilic nature, it can be used in formulating surfactants for various cleaning applications.

Several compounds share structural similarities with 1-penten-1-sulfonic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Pentanesulfonic AcidC5H12O3S\text{C}_5\text{H}_{12}\text{O}_3\text{S}Saturated carbon chain without double bond
Butane-1-sulfonic AcidC4H10O3S\text{C}_4\text{H}_{10}\text{O}_3\text{S}Shorter carbon chain; lacks double bond
Propene-1-sulfonic AcidC3H6O3S\text{C}_3\text{H}_6\text{O}_3\text{S}Contains fewer carbons; more reactive due to shorter chain
Pentene-2-sulfonic AcidC5H10O3S\text{C}_5\text{H}_{10}\text{O}_3\text{S}Double bond at different position; different reactivity

Uniqueness

The presence of both a double bond and a sulfonic acid group at the terminal position makes 1-penten-1-sulfonic acid particularly reactive and versatile compared to its saturated counterparts. This unique structure allows it to engage in specific

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.03506535 g/mol

Monoisotopic Mass

150.03506535 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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